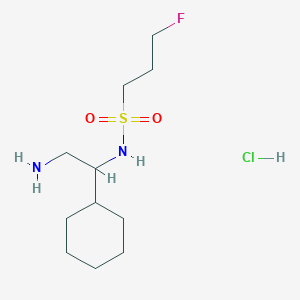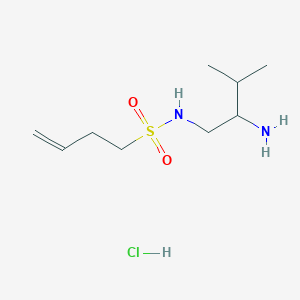![molecular formula C13H17N3O B7640874 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is a potent inhibitor of certain enzymes that play a critical role in various physiological processes.
Mecanismo De Acción
5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile inhibits the activity of CK1 and CK2 by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, which is essential for many cellular processes. By inhibiting CK1 and CK2, this compound disrupts various cellular pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, making it a potential anticancer agent. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to play a critical role in the development of the disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopamine-producing neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile has several advantages for lab experiments. It is a potent inhibitor of CK1 and CK2, making it an excellent tool for studying these enzymes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile. One potential direction is to investigate its potential as a treatment for various cancers. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of certain enzymes and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While this compound has several advantages for lab experiments, it also has some limitations, and further studies are needed to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile involves the reaction of 2-chloro-5-nitropyridine with 1-hydroxycyclopentylmethylamine in the presence of a reducing agent. The resulting intermediate is then treated with sodium cyanide to yield this compound. This method has been used successfully to produce this compound in high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, including the protein kinases CK1 and CK2, which play a critical role in various physiological processes. This compound has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(1-hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(10-13(17)6-2-3-7-13)12-5-4-11(8-14)15-9-12/h4-5,9,17H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBGYDXTFUGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)

![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)